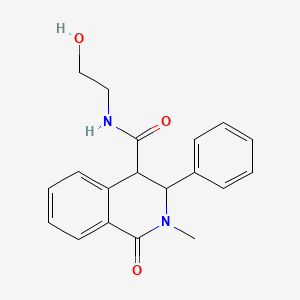
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,4-dichlorophenyl)methanone, commonly referred to as BDM, is a synthetic compound used in numerous scientific applications. BDM is a relatively new compound, first synthesized in the early 2000s, and has been used in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. BDM has been found to possess several unique properties, making it a useful tool for researchers in these fields.
Scientific Research Applications
BDM has been used in numerous scientific research applications, including biochemistry, pharmacology, and toxicology. In biochemistry, BDM has been used as a fluorescent probe for the detection of hydrogen peroxide. In pharmacology, BDM has been used as a fluorescent marker for the detection of drugs in biological samples. In toxicology, BDM has been used in the detection of organophosphates and other toxic compounds.
Mechanism of Action
The mechanism of action of BDM is not yet fully understood. However, it is believed that BDM acts as a fluorescent probe due to its ability to absorb light at certain wavelengths and then emit light at a longer wavelength. This allows BDM to be used to detect certain compounds in biological samples.
Biochemical and Physiological Effects
The biochemical and physiological effects of BDM are not yet fully understood. However, it is believed that BDM may be able to interact with certain proteins in the body, which could lead to changes in biochemical and physiological processes. Additionally, BDM may be able to interact with certain receptors in the body, leading to changes in physiological processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BDM in lab experiments is its ability to fluoresce under certain conditions, allowing it to be used as a fluorescent probe for the detection of certain compounds in biological samples. Additionally, BDM is relatively stable and has a low toxicity, making it safe to use in lab experiments. However, one of the main limitations of using BDM in lab experiments is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are numerous potential future directions for research involving BDM. For example, further research could be conducted to better understand the biochemical and physiological effects of BDM, as well as its mechanism of action. Additionally, further research could be conducted to improve the solubility of BDM in water, making it easier to work with in lab experiments. Finally, further research could be conducted to explore the potential applications of BDM in other scientific fields, such as medicine and materials science.
Synthesis Methods
BDM is synthesized through a two-step process. In the first step, an aqueous solution of 2,4-dichlorophenylmethanone is reacted with 1H-1,2,4-triazole in the presence of sodium hydroxide. This reaction produces 2,4-dichlorophenylmethanone-1H-1,2,4-triazole, which is then reacted with dimethylamine in the presence of sodium hydroxide in the second step. This yields the desired product, 3,5-bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,4-dichlorophenyl)methanone.
properties
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(2,4-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N5O/c1-18(2)12-16-13(19(3)4)20(17-12)11(21)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONHGTLCRPCWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,4-dichlorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide](/img/structure/B2788673.png)


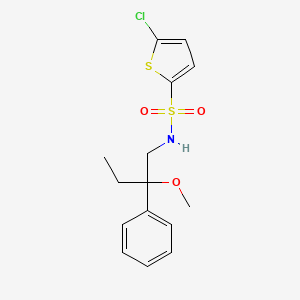
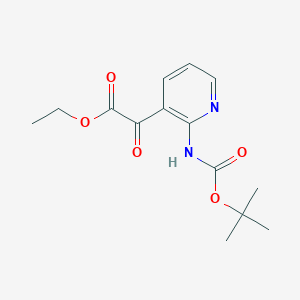
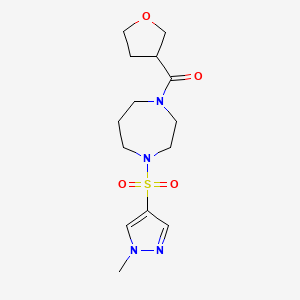
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2788686.png)
![Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoate](/img/structure/B2788689.png)

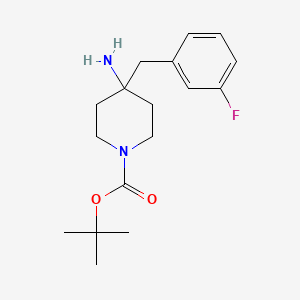

![N-cyclohexyl-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2788694.png)

